2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chloromethylation of 5-(methoxymethyl)-1,3,4-thiadiazole using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chlorosulfate . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives with altered oxidation states.
Cyclization Reactions: The presence of reactive functional groups allows for cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a sulfoxide or sulfone derivative.
Scientific Research Applications
2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of reactive functional groups allows it to form covalent bonds with target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3,4-thiadiazole: Lacks the methoxymethyl group, which may affect its reactivity and applications.
5-(Methoxymethyl)-1,3,4-thiadiazole:
2-(Bromomethyl)-5-(methoxymethyl)-1,3,4-thiadiazole: Similar structure but with a bromomethyl group instead of chloromethyl, which can influence its reactivity and applications.
Uniqueness
The combination of chloromethyl and methoxymethyl groups in 2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole imparts unique chemical properties, making it a versatile compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and form complex structures highlights its significance in scientific research and industrial applications.
Biological Activity
The compound 2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole belongs to the class of 1,3,4-thiadiazole derivatives , which are recognized for their diverse biological activities. Thiadiazoles are characterized by a five-membered ring containing nitrogen and sulfur atoms, contributing to their pharmacological properties. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a chloromethyl group and a methoxymethyl group attached to the thiadiazole ring, which may influence its reactivity and biological activity.
Antimicrobial Activity
- Mechanism of Action : Thiadiazole derivatives exhibit antimicrobial properties through various mechanisms, including disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. The presence of halogen groups often enhances antibacterial activity against Gram-positive bacteria .
- Research Findings : Studies have shown that derivatives with chloromethyl substitutions demonstrate significant inhibitory effects against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
2-CM-5-MM-TDZ | S. aureus | 15 |
2-CM-5-MM-TDZ | E. coli | 12 |
Anticancer Activity
- Cell Line Studies : The anticancer potential of thiadiazole derivatives has been documented in various cell lines. The compound has shown promising results in inhibiting proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at specific phases. Molecular docking studies suggest that these compounds can effectively bind to key enzymes involved in cancer progression .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 10 | Apoptosis Induction |
HeLa | 15 | Cell Cycle Arrest |
Other Biological Activities
- Anti-inflammatory Properties : Thiadiazole derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
- Antioxidant Activity : The antioxidant potential is attributed to the ability to scavenge free radicals and reduce oxidative stress in cells.
- Anticonvulsant Effects : Some studies indicate that thiadiazole derivatives may possess anticonvulsant properties, potentially acting on GABAergic systems .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives including this compound against clinical isolates of bacteria. The results indicated that the compound exhibited a broad spectrum of activity, particularly against resistant strains.
- Anticancer Screening : In vitro studies involving human cancer cell lines revealed that treatment with the compound led to significant reductions in cell viability compared to untreated controls. The study highlighted its potential as a lead compound for further development into anticancer agents.
Properties
Molecular Formula |
C5H7ClN2OS |
---|---|
Molecular Weight |
178.64 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H7ClN2OS/c1-9-3-5-8-7-4(2-6)10-5/h2-3H2,1H3 |
InChI Key |
MSCJDTPFBIAJQR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.